molecular formula C15H12N2OS B2458939 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole CAS No. 1965305-00-3

2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole

Cat. No.: B2458939
CAS No.: 1965305-00-3
M. Wt: 268.33
InChI Key: DIVZQLIZKVKPML-UHFFFAOYSA-N
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Description

2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole is a heterocyclic compound that features both pyridine and thiazole rings. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the condensation of a β-ketoester with a thioamide in the presence of a base.

Industrial Production Methods

For industrial production, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group.

    Reduction: Reduction reactions might target the pyridine ring or the thiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nucleophilic substitutions might involve reagents like sodium methoxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, compounds with similar structures have been investigated for their potential as enzyme inhibitors or as ligands for metal ions.

Medicine

In medicinal chemistry, such compounds might be explored for their potential therapeutic effects, including antimicrobial, anti-inflammatory, or anticancer activities.

Industry

Industrially, these compounds could be used in the development of new materials, such as polymers or dyes, due to their unique electronic properties.

Mechanism of Action

The mechanism of action of 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole
  • 2-(3-Methyl-2-pyridyl)-4-phenylthiazole

Uniqueness

2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole is unique due to the presence of both a hydroxyphenyl group and a methyl-substituted pyridine ring, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2-[2-(3-methylpyridin-2-yl)-1,3-thiazol-4-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c1-10-5-4-8-16-14(10)15-17-12(9-19-15)11-6-2-3-7-13(11)18/h2-9,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVZQLIZKVKPML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C2=NC(=CS2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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